molecular formula C7H4ClF4N B1412168 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine CAS No. 1227581-18-1

4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine

Cat. No. B1412168
M. Wt: 213.56 g/mol
InChI Key: VJWANJFMMUSSPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CMFTP involves several steps. One notable method is the vapor-phase reaction of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) with hydrogen fluoride (HF) gas. This reaction yields 2,3,5-trichloro-4-(trifluoromethyl)pyridine (2,3,5-DCTF) as the major product, which can subsequently be converted to CMFTP . Additionally, 2,3-CTF itself has applications in the production of various commercial products .


Chemical Reactions Analysis

CMFTP serves as a reactant in the preparation of aminopyridines through amination reactions. Furthermore, it acts as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene, catalyzed by palladium .

Scientific Research Applications

Synthesis and Functionalization

  • 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine is utilized in the regioselective synthesis of various fluorinated compounds. For instance, it's used in synthesizing 3-fluorinated imidazo[1,2-a]pyridines via an electrophilic fluorination process (Liu et al., 2015).
  • A novel strategy involving C-F bond breaking of anionically activated fluoroalkyl groups demonstrates the synthesis of poly-substituted pyridines, highlighting the chemical's role in innovative synthesis methods (Chen et al., 2010).

Reaction with Aldehydes

  • 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine plays a role in the deprotonative functionalization of pyridine derivatives with aldehydes, showcasing its versatility in various chemical reactions (Shigeno et al., 2019).

Microwave-Irradiated Synthesis

  • The compound is also significant in the microwave-irradiated synthesis of various fluoronitromethyl and fluoronitrobenzyl-substituted heterocycles, underscoring its efficiency in modern synthetic techniques (Loghmani-Khouzani et al., 2005).

Crystal Structure Analysis

  • Its derivatives are used in crystal structure analyses, as seen in studies of 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, providing insights into molecular interactions and structure (Chernov'yants et al., 2011).

Heterocyclic Ring Closure Reactions

  • The compound finds application in the preparation of β-trichloro- and β-trifluoroacetyl derivatives of enol ethers, which are further used in heterocyclic ring closure reactions (Colla et al., 1991).

Synthesis of Pesticides

  • It is a crucial precursor in synthesizing pesticides, as exemplified in the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine (Xin-xin, 2006).

Synthesis of Herbicides

  • Its derivatives are instrumental in the synthesis of key intermediates for herbicides, such as trifloxysulfuron (Hang-dong, 2010).

properties

IUPAC Name

4-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-3-4-1-2-13-6(9)5(4)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWANJFMMUSSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CCl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213112
Record name 4-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine

CAS RN

1227581-18-1
Record name 4-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227581-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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